1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a difluorobenzyl group attached to a pyrazol-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2,4-difluorobenzylamine with pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorobenzyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- 2,4-Difluorobenzylamine
- 2,4-Difluoronitrobenzene
- 4-Fluorobenzylamine
Comparison: 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol is unique due to the presence of both the difluorobenzyl and pyrazol-4-ol groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a compound within the pyrazole family, characterized by a difluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. The presence of fluorine atoms enhances its lipophilicity and binding affinity, which may contribute to its therapeutic efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C${10}$H${8}$F${2}$N${2}$O. The difluorobenzyl group is crucial for its biological interactions and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in critical signaling pathways. The exact molecular targets and mechanisms remain to be fully elucidated, necessitating further research.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes:
Enzyme | Inhibition Type | IC$_{50}$ (µM) |
---|---|---|
Dihydroorotate dehydrogenase | Competitive | 0.5 |
Cyclooxygenase-2 (COX-2) | Non-competitive | 0.8 |
Epoxide hydrolase | Mixed | 0.6 |
These results indicate that the compound may have significant therapeutic potential in treating conditions related to these enzymes, such as inflammation and cancer.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
Cell Line | IC$_{50}$ (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 3.5 |
A549 (Lung Cancer) | 6.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Study on Dihydroorotate Dehydrogenase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibit DHODH, thereby reducing viral replication in measles virus assays. The compound displayed a promising profile as an antiviral agent by interfering with nucleotide synthesis pathways .
- Anticancer Activity Assessment : Another study focused on the anticancer properties of pyrazole derivatives, revealing that modifications to the pyrazole core could enhance cytotoxicity against various cancer cell lines. The presence of the difluorobenzyl group was noted to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVISBYYDXDSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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